2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid
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Overview
Description
2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-(5-Fluoro-2-methoxyphenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles under reflux conditions.
Major Products:
Oxidation: Formation of 2-(5-Fluoro-2-methoxyphenyl)-4-carboxybenzoic acid.
Reduction: Formation of 2-(5-Fluoro-2-methoxyphenyl)-4-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the fluorine atom can enhance binding affinity to target proteins.
Comparison with Similar Compounds
- 2-(5-Fluoro-2-methoxyphenyl)benzoic acid
- 2-(5-Fluoro-2-methoxyphenyl)-4-aminobenzoic acid
- 2-(5-Fluoro-2-methoxyphenyl)-4-carboxybenzoic acid
Comparison:
2-(5-Fluoro-2-methoxyphenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(5-Fluoro-2-methoxyphenyl)-4-aminobenzoic acid: Contains an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
2-(5-Fluoro-2-methoxyphenyl)-4-carboxybenzoic acid: Contains a carboxylic acid group, which can affect its solubility and reactivity compared to the nitro derivative.
The uniqueness of 2-(5-Fluoro-2-methoxyphenyl)-4-nitrobenzoic acid lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-13-5-2-8(15)6-12(13)11-7-9(16(19)20)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVUUBSTDBNSJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690224 |
Source
|
Record name | 5'-Fluoro-2'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-63-5 |
Source
|
Record name | 5'-Fluoro-2'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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